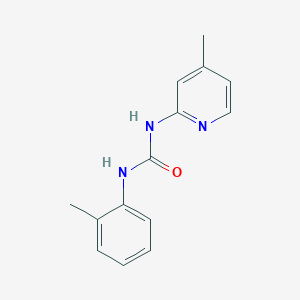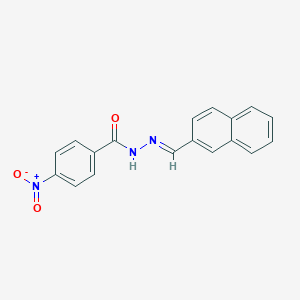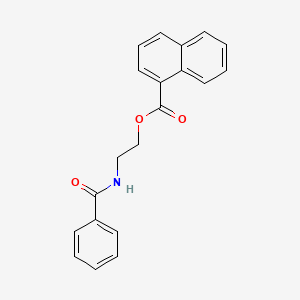
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of several key enzymes, including tyrosine kinase and protein kinase C, which are known to play important roles in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated through the inhibition of certain enzymes that are involved in the regulation of cell growth and survival. This compound has also been found to exhibit anti-inflammatory and antioxidant activity, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages as a research tool. It is relatively easy to synthesize, and it can be obtained in high yields and purity. It has also been found to exhibit potent antitumor activity, which makes it a promising candidate for further research in the field of cancer therapeutics. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it may exhibit toxicity at high concentrations, and its mechanism of action is not yet fully understood.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of research is to further investigate its mechanism of action, in order to better understand how it exerts its antitumor effects. Another area of research is to investigate its potential as a drug candidate for the treatment of various types of cancer. Additionally, this compound may have applications in other areas of research, such as the treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to fully explore the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 2-methylphenyl isocyanate with 4-methyl-2-pyridinylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields and purity.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has been found to exhibit potent antitumor activity, and it has been suggested that it may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-8-15-13(9-10)17-14(18)16-12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKCBWBSQRRKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2-(prop-2-yn-1-yloxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5439315.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorophenyl)piperazine](/img/structure/B5439317.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5439326.png)
![3-(4-chlorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5439333.png)
![1-[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5439347.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5439367.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide hydrochloride](/img/structure/B5439373.png)

